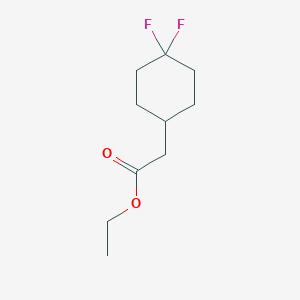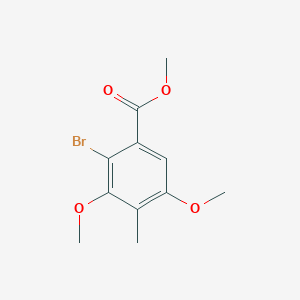![molecular formula C6H15N3O B1457256 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea CAS No. 1423117-50-3](/img/structure/B1457256.png)
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea involves the reaction of N, N-dimethylformamide (DMF) and methylamine in the presence of sodium carbonate. The resulting product is then treated with a solution of urea in methanol to give 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.Molecular Structure Analysis
The structure of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea consists of a urea group that is substituted with a dimethyl and a N-methylaminoethyl group. This unique structure imparts several interesting physical and chemical properties to 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.Physical And Chemical Properties Analysis
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea has a melting point of 92-95 °C and is soluble in polar solvents such as water and methanol. It has a high boiling point of 242 °C and a vapor pressure of 1.7 × 10^-5 mm Hg at 25 °C.Aplicaciones Científicas De Investigación
Pharmaceutical Industry: Synthesis of Active Pharmaceutical Ingredients (APIs)
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea: is used as a precursor in the synthesis of various APIs. Its structure allows for the introduction of the urea moiety into drug compounds, which is a common feature in many pharmaceuticals due to its hydrogen bonding capability and polarity, enhancing drug solubility and bioavailability .
Agrochemical Industry: Development of Pesticides and Herbicides
The compound serves as a starting material for the creation of urea derivatives that act as effective pesticides and herbicides. Its reactivity with other organic compounds can lead to the formation of substances that disrupt the life cycle of pests and weeds, contributing to increased agricultural productivity.
Material Science: Polymer Synthesis
In material science, 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be incorporated into polymers to modify their properties. For instance, it can be used to enhance the thermal stability of polymers or to create novel materials with specific mechanical characteristics .
Chemical Synthesis: Chiral Auxiliaries
This compound can act as a chiral auxiliary in asymmetric synthesis. Its unique structure can induce chirality in the synthesis of enantiomerically pure compounds, which is crucial for the production of certain pharmaceuticals where the activity depends on the molecule’s chirality.
Analytical Chemistry: Chromatography
Due to its polar nature, 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be used in chromatographic processes as a stationary phase modifier. It can help in the separation of compounds based on their interaction with the urea functional group, which is particularly useful in the purification of complex mixtures .
Biochemistry: Protein Denaturation Studies
In biochemistry research, the compound is utilized to study protein denaturation and refolding processes. Its ability to disrupt hydrogen bonds makes it an ideal candidate for understanding the stability of protein structures under various conditions .
Coordination Chemistry: Ligand for Metal Complexes
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea: can serve as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their catalytic properties or potential use in electronic and photonic devices.
Environmental Science: Pollutant Removal
Lastly, in environmental science, this compound’s derivatives can be engineered to capture and remove pollutants from water and air. Its functional groups can interact with contaminants, facilitating their extraction from the environment and contributing to cleaner ecosystems.
Safety And Hazards
The safety information for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea includes several hazard statements: H302, H314, H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1,1-dimethyl-3-[2-(methylamino)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-7-4-5-8-6(10)9(2)3/h7H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFIMODEWLZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
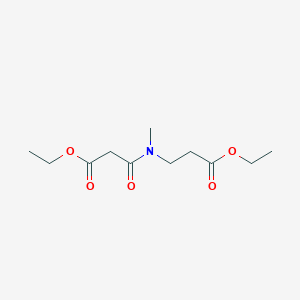
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
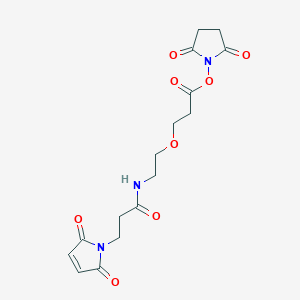
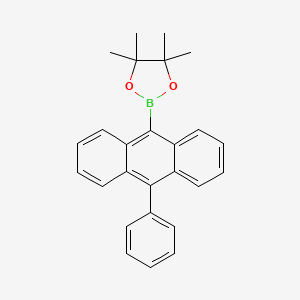

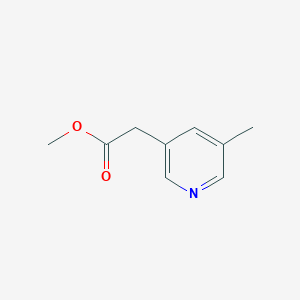
![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)

